An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a bifunctional aromatic compound with significant potential in synthetic chemistry and drug discovery. By possessing both a carboxylic acid and a methyl ester functionality in a specific ortho arrangement, this molecule serves as a versatile building block for complex molecular architectures. This document details its physicochemical properties, offers a predictive analysis of its spectroscopic signatures, outlines a plausible synthetic pathway, and discusses its potential applications for researchers and drug development professionals.
Molecular Overview and Strategic Importance
3-(2-(Methoxycarbonyl)phenyl)propanoic acid (CAS No: 81329-74-0) is an organic compound that belongs to the class of aromatic dicarboxylic acid monoesters.[1] Its structure is characterized by a benzene ring substituted with a propanoic acid group and a methoxycarbonyl group at the ortho (1,2) positions. This unique arrangement provides a stereochemically defined scaffold that is of considerable interest in medicinal chemistry and materials science.
The presence of two distinct, yet chemically related, functional groups allows for selective manipulation. The carboxylic acid can be readily converted into amides, esters, or acid chlorides, while the methyl ester offers a more sterically hindered and less reactive handle that can be hydrolyzed under different conditions. This differential reactivity is a key asset for synthetic chemists, enabling the stepwise construction of complex molecules and making it a valuable intermediate for creating novel pharmaceutical agents and specialized polymers.
Physicochemical and Computed Properties
A summary of the core chemical and physical properties of 3-(2-(methoxycarbonyl)phenyl)propanoic acid is presented below. These values are derived from computational models and public chemical databases, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 81329-74-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)C(=O)OC | PubChem[1] |
| InChIKey | RRQCXVACIPBWHE-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently available in public literature, which is common for specialized synthetic intermediates. Researchers should perform their own characterization upon synthesis.
Spectroscopic Characterization: A Predictive Analysis
While empirical spectra for this specific molecule are not widely published, its structural features allow for a robust prediction of its key spectroscopic signatures. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The integration ratio should be 4:2:2:3:1, corresponding to the aromatic, two methylene, methyl, and carboxylic acid protons, respectively.
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Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para coupling. The proton adjacent to the electron-withdrawing methoxycarbonyl group will be the most downfield.
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Methylene Protons (Ar-CH₂-, δ ~3.0 ppm): The two protons adjacent to the aromatic ring will likely appear as a triplet, split by the neighboring methylene group.
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Methylene Protons (-CH₂-COOH, δ ~2.7 ppm): The two protons adjacent to the carboxylic acid will also appear as a triplet, split by the other methylene group. Similar protons in 3-phenylpropanoic acid resonate at 2.69 ppm and 2.97 ppm.[2]
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Methyl Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
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Carboxylic Acid Proton (-COOH, δ >10 ppm): This single proton will appear as a broad singlet far downfield. In propanoic acid, this signal is observed around 11.7 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with 9-11 distinct signals expected, depending on the symmetry and resolution.
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Carbonyl Carbons (δ 165-180 ppm): Two signals are expected in this region: one for the carboxylic acid carbon (~175-180 ppm) and one for the ester carbonyl carbon (~165-170 ppm).
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Aromatic Carbons (δ 125-140 ppm): Six signals are anticipated, two of which will be quaternary (ipso-carbons) and four will be methine (CH) carbons.
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Aliphatic Carbons (δ 25-55 ppm): Three signals are expected: one for the methyl carbon of the ester (~52 ppm) and two for the methylene carbons of the propanoic acid side chain (~30-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the two carbonyl groups and the hydroxyl group.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[4] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
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C=O Stretch (Carbonyls): Two sharp, strong absorption bands will be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[4] The precise positions will confirm the presence of both functional groups.
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C-O Stretch: Absorptions corresponding to the C-O single bonds of both the acid and the ester will be present in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): The parent molecular ion peak should be observed at an m/z of 208.
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Key Fragments: Common fragmentation pathways would include:
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Loss of the methoxy group (•OCH₃) to give a fragment at m/z 177.
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Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 149.
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Loss of the carboxylic acid group (•COOH) to give a fragment at m/z 163.
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Fragmentation of the propanoic acid side chain.
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Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible and efficient synthesis can be envisioned starting from homophthalic acid. This approach provides excellent control over the ortho substitution pattern.
Caption: Proposed synthetic workflow for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid.
Experimental Protocol (Conceptual):
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Anhydride Formation: Homophthalic acid is refluxed with acetic anhydride to yield homophthalic anhydride. The causality here is that the anhydride is a more reactive electrophile for subsequent steps.
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Arndt-Eistert Homologation: The anhydride is carefully opened with diazomethane to form a diazoketone, which undergoes Wolff rearrangement in the presence of methanol and a silver (I) oxide catalyst. This well-established homologation sequence adds a methylene group, extending the chain while forming the methyl ester in a single, efficient process.
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Hydrolysis: The resulting diester is selectively hydrolyzed under mild acidic conditions. The ester derived from the original carboxylic acid is more sterically accessible and hydrolyzes preferentially, yielding the keto-acid intermediate.
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Reduction: The ketone is reduced to a methylene group. A Wolff-Kishner reduction (hydrazine, strong base) is chosen as it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the ester group from hydrolysis. This final step yields the target molecule, 3-(2-(methoxycarbonyl)phenyl)propanoic acid.
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the orthogonal reactivity of its two functional groups.
Caption: Key reactions of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid.
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Carboxylic Acid Site: This site is the more reactive center for nucleophilic acyl substitution. It can be readily converted to amides using standard peptide coupling reagents (e.g., EDC), which is a cornerstone of medicinal chemistry for building drug candidates. It can also be esterified or converted to a highly reactive acid chloride with thionyl chloride.
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Methyl Ester Site: This site is less reactive and requires more forcing conditions for transformation, typically saponification (hydrolysis) with a strong base like sodium hydroxide at elevated temperatures to yield the corresponding dicarboxylic acid. This provides a strategic advantage, allowing for extensive modification at the acid site while keeping the ester as a protecting group.
Applications in Research and Drug Development
The structural motifs present in 3-(2-(methoxycarbonyl)phenyl)propanoic acid are highly relevant to modern drug design. Phenylpropanoic acids are a known class of compounds with diverse biological activities.[5] The parent compound, 3-phenylpropionic acid, is a known intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors.[6]
This specific derivative offers several advantages:
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Scaffold for Libraries: It can serve as a starting point for creating libraries of drug-like molecules. The two functional handles can be used to introduce a wide variety of substituents to explore structure-activity relationships (SAR).
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Conformational Constraint: The ortho substitution pattern locks the side chains into a more defined spatial orientation compared to their meta or para isomers. This pre-organization can be beneficial for binding to specific protein targets by reducing the entropic penalty of binding.
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Bioisostere and Prodrug Design: The carboxylic acid can be masked as the methyl ester, potentially improving properties like cell permeability. This makes the molecule a candidate for prodrug strategies, where the ester is cleaved in vivo by esterase enzymes to release the active carboxylic acid.
Safety and Handling
As a laboratory chemical, 3-(2-(methoxycarbonyl)phenyl)propanoic acid requires careful handling in a controlled environment.
GHS Hazard Identification: Based on computational data, the compound is classified with the following hazards:
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Sources
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 6. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
